Almotriptan Metabolite M2 is a significant compound derived from almotriptan, a medication primarily used for the acute treatment of migraine. Almotriptan itself is a selective serotonin 5-HT(1B/1D) receptor agonist, which means it specifically targets serotonin receptors associated with the modulation of pain pathways in the brain. The metabolite M2 is one of several metabolites formed during the metabolism of almotriptan in the human body, primarily through hepatic processes.
Almotriptan is synthesized and marketed as a pharmaceutical agent for migraine relief. It is metabolized in the liver, predominantly via monoamine oxidase and cytochrome P450 enzymes, leading to various metabolites, including M2. The specific pathways and efficiency of these metabolic processes are crucial for understanding the pharmacokinetics and pharmacodynamics of almotriptan and its metabolites.
Almotriptan Metabolite M2 falls under the category of pharmaceutical metabolites. It is classified as a secondary product resulting from the metabolic degradation of almotriptan. This classification is essential for pharmacological studies that aim to understand the therapeutic effects and safety profiles of drugs and their metabolites.
The synthesis of almotriptan itself involves several chemical reactions that create its active form, which is then metabolized into various compounds including M2. The primary metabolic pathways include:
The metabolic conversion of almotriptan to M2 involves complex enzymatic reactions that can be influenced by various factors including genetic polymorphisms in metabolic enzymes, age, and concurrent medications. The identification and quantification of M2 in biological samples typically employ advanced analytical techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry.
Almotriptan Metabolite M2 has a specific molecular structure characterized by its chemical formula and arrangement of atoms. While detailed structural data specific to M2 may not be extensively documented in all sources, it is generally derived from the structural framework of almotriptan with modifications resulting from metabolic processes.
The molecular weight and other structural parameters of M2 are critical for understanding its behavior in biological systems. Analytical studies have shown that M2 constitutes approximately 9% of the total metabolites present after administration of almotriptan at therapeutic doses .
The formation of Almotriptan Metabolite M2 involves several key chemical reactions:
These reactions are essential for converting almotriptan into forms that can be easily excreted from the body. Understanding these reactions helps in evaluating the drug's efficacy and safety profile.
Almotriptan acts by selectively agonizing serotonin receptors, particularly 5-HT(1B) and 5-HT(1D), which are crucial in modulating pain perception during migraine attacks. The metabolite M2 may retain some activity at these receptors or may influence the pharmacokinetic profile of the parent compound through competitive inhibition or other mechanisms.
Almotriptan Metabolite M2 exhibits properties typical for small-molecule pharmaceuticals, including solubility characteristics that influence its absorption and bioavailability.
The chemical stability, reactivity, and interaction with biological systems are crucial for understanding how M2 behaves once formed. For instance, its lipophilicity or hydrophilicity can significantly affect its distribution within body tissues.
Studies have shown that approximately 30%–40% of an administered dose is excreted unchanged in urine, indicating significant renal involvement in its elimination .
Almotriptan Metabolite M2 is primarily studied within the context of pharmacokinetics and pharmacodynamics related to migraine treatment. Understanding its role can aid in:
Almotriptan Metabolite M2 (CAS 603137-41-3) is a γ-aminobutyric acid derivative formed during the hepatic metabolism of the antimigraine drug almotriptan. Its systematic chemical name is 4-[[[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl]sulfonyl]amino]butanoic acid, with a molecular formula of C₁₇H₂₅N₃O₄S and a molecular weight of 367.46 g/mol [2] [7]. Structural characterization relies on complementary analytical techniques:
Table 1: Key Spectroscopic Identifiers for Almotriptan Metabolite M2
Technique | Key Signals | Structural Assignment |
---|---|---|
MS (ESI+) | m/z 368.16 | [M+H]⁺ molecular ion |
¹H-NMR | δ 10.8 ppm (s, 1H) | Indole NH |
δ 3.40 ppm (s, 2H) | -CH₂-SO₂- | |
δ 2.18 ppm (s, 6H) | N-(CH₃)₂ | |
¹³C-NMR | δ 174.5 ppm | Carboxylic acid (COOH) |
M2 is biosynthesized in humans via a two-step oxidative pathway:
In vitro stability studies indicate M2 is stable at physiological pH (7.4) but degrades under acidic conditions (pH < 3) via intramolecular cyclization. Its carboxylic acid group and sulfonamide linkage contribute to high water solubility, facilitating renal excretion. Synthetic reference standards are commercially synthesized via sulfonylation of 3-(2-dimethylaminoethyl)-5-(aminomethyl)indole with γ-bromobutyric acid derivatives, followed by purification via reversed-phase HPLC [7].
Table 2: Stability Parameters of Almotriptan Metabolite M2
Condition | Half-Life | Major Degradant |
---|---|---|
pH 7.4 (37°C) | >24 hours | None detected |
pH 2.0 (37°C) | 3.2 hours | Lactam derivative |
Human Plasma | >48 hours | N/A |
M2 is one of six primary metabolites of almotriptan, each with distinct structural features and metabolic pathways:
M2 is quantitatively significant, accounting for ~27% of urinary metabolites in humans. Unlike CYP-dependent M4/M5, M2 formation relies on MAO-A, making it less susceptible to CYP inhibitor interactions. Its polar γ-aminobutyric acid chain enhances renal clearance (t₁/₂ = 3 hours), whereas lipophilic metabolites like M4 exhibit prolonged half-lives [3] [6].
Table 3: Comparative Metabolic Profiles of Almotriptan Metabolites
Metabolite | Key Enzyme | Chemical Change | Urinary Excretion |
---|---|---|---|
M2 (LAS-31911) | MAO-A | Pyrrolidine → γ-Aminobutyric acid | 27% |
M4 (LAS-31612) | CYP2D6 | N-Demethylation | 12% |
M5 (LAS-32195) | FMO3 | N-Oxidation | 8% |
M6 (EX01–008) | Non-enzymatic | 2-Aminoethyl → Acetic acid | 15% |
M7 (EX01–009) | Aldehyde oxidase | Carboxylic acid → Alcohol | 10% |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2